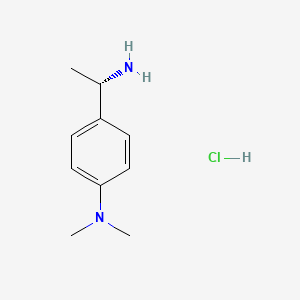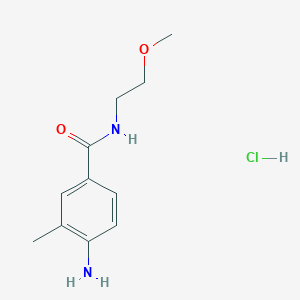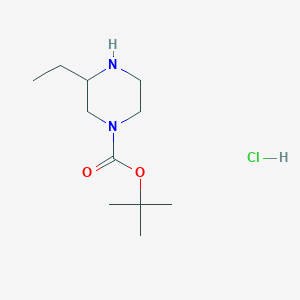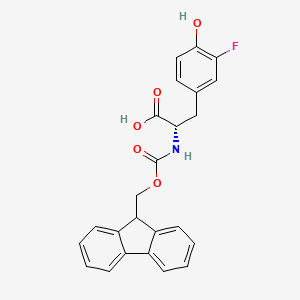
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride
Übersicht
Beschreibung
“(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride” is likely a salt of an amine compound. The “S” denotes that it is the “Sinister” or left-handed isomer of the molecule, indicating its stereochemistry. The “4-(1-Aminoethyl)” suggests that an ethylamine group is attached to the fourth carbon of the aniline ring. The “N,N-dimethylaniline” indicates that two methyl groups are attached to the nitrogen of the aniline ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a suitable alkylating agent to introduce the aminoethyl and dimethylamino groups .Molecular Structure Analysis
The molecular structure would consist of a benzene ring (from the aniline) with an aminoethyl group and a dimethylamino group attached. The presence of the amino groups suggests that the compound could form hydrogen bonds .Chemical Reactions Analysis
As an amine, this compound could participate in various chemical reactions, such as alkylation, acylation, and condensation reactions. The presence of the aromatic ring also allows for electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an amine, it would likely be a weak base. The presence of the aromatic ring could contribute to its stability and possibly its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Synthesis of derivatives and analogues from dimethylaniline compounds demonstrates the chemical versatility and potential for further application in various fields of research. For example, a high-yielding synthesis process involving N,N-dimethylaniline as a starting material has been developed for producing specific cyclic compounds, highlighting the role of dimethylaniline derivatives in synthetic organic chemistry and potentially in the development of pharmaceuticals and materials science (Vaid et al., 2014).
Metabolic Studies
Research into the metabolism of N,N-dimethylaniline has shown its transformation through N-demethylation, N-oxidation, and ring hydroxylation, providing insights into how such compounds are processed in biological systems. This has implications for understanding the biotransformation of similar chemical entities in environmental and toxicological contexts (Gorrod & Gooderham, 2010).
Antimicrobial and Cytotoxic Properties
Some studies have discovered compounds derived from N,N-dimethylaniline showing significant inhibitory activities against various cancer cells as well as antimicrobial effects. This underscores the potential of dimethylaniline derivatives in developing new therapeutic agents (Um et al., 2013).
Environmental Impact and Toxicology
The formation of DNA adducts by derivatives of N,N-dimethylaniline has been examined, which is crucial for assessing the genotoxic potential of environmental pollutants. Such studies are essential for environmental monitoring and assessing the risks associated with exposure to certain chemicals (Cui et al., 2007).
Electrosynthesis Applications
Investigations into the cathodic reduction of nitroso derivatives of N,N-dimethylaniline offer insights into electrochemical synthesis methods that could be applied in the production of industrially relevant compounds. This highlights the role of electrochemistry in sustainable chemical synthesis (Polat et al., 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(1S)-1-aminoethyl]-N,N-dimethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;/h4-8H,11H2,1-3H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUAXOKHFOREM-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B3095975.png)
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride](/img/structure/B3095983.png)
![{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride](/img/structure/B3095984.png)

![[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B3095998.png)
![N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B3096003.png)
![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B3096004.png)
![(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3096007.png)



![N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B3096054.png)

